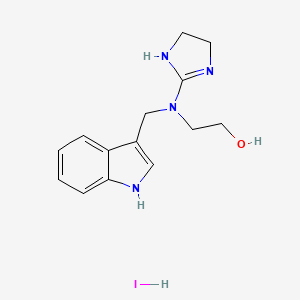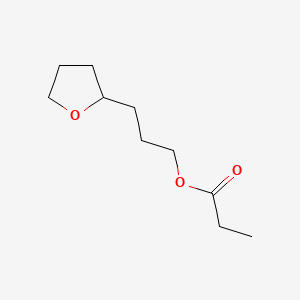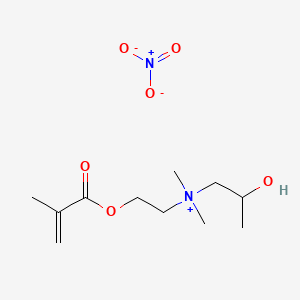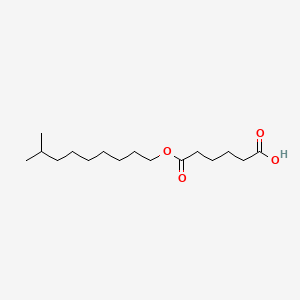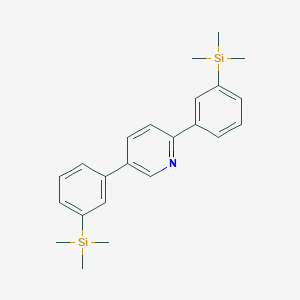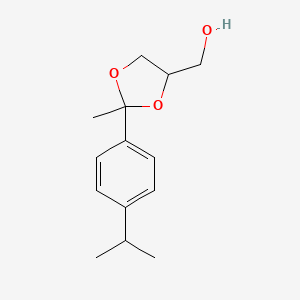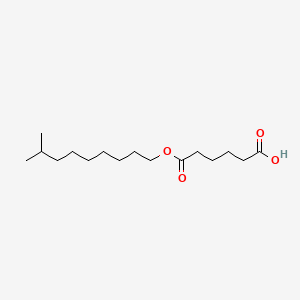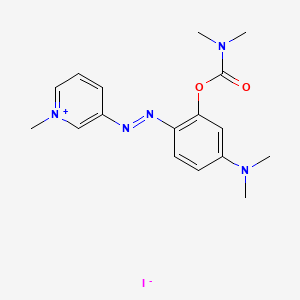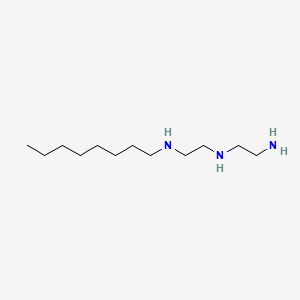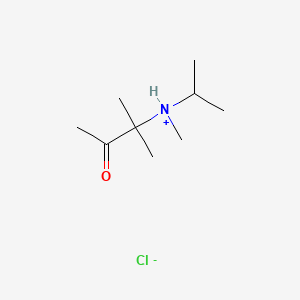
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride is a chemical compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of a tertiary amine group, which is bonded to three organic substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride can be achieved through reductive amination. This process involves the formation of an imine intermediate from an appropriate aldehyde or ketone and an amine, followed by reduction to form the desired amine . The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce secondary or primary amines.
Scientific Research Applications
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride involves its interaction with specific molecular targets. The tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride is unique due to its specific structure, which includes a tertiary amine group bonded to an isopropyl and a methyl group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
64037-47-4 |
|---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.71 g/mol |
IUPAC Name |
methyl-(2-methyl-3-oxobutan-2-yl)-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)10(6)9(4,5)8(3)11;/h7H,1-6H3;1H |
InChI Key |
OAXDRCDZMQMCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](C)C(C)(C)C(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



